Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 4-(3-methylbenzamido)benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a nonyl group attached to the benzoate moiety, which is further substituted with a 3-methylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 4-(3-methylbenzamido)benzoate typically involves the esterification of 4-(3-methylbenzamido)benzoic acid with nonanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of nonyl 4-(3-methylbenzamido)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nonyl 4-(3-methylbenzamido)benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group or the amido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated benzoate esters.
Scientific Research Applications
Chemistry: Nonyl 4-(3-methylbenzamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its amido group can interact with biological targets, making it a candidate for further exploration in medicinal chemistry.
Industry: In the materials science field, nonyl 4-(3-methylbenzamido)benzoate can be used in the formulation of specialty polymers and coatings. Its ester functionality provides flexibility in polymer design, enhancing the properties of the final material.
Mechanism of Action
The mechanism of action of nonyl 4-(3-methylbenzamido)benzoate is primarily determined by its functional groups. The amido group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.
Comparison with Similar Compounds
- Methyl 4-(3-methylbenzamido)benzoate
- 2-Methyl-4-(2-methylbenzamido)benzoic acid
Comparison: Nonyl 4-(3-methylbenzamido)benzoate is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties compared to its methyl or shorter alkyl chain analogs. This longer alkyl chain can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C24H31NO3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
nonyl 4-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H31NO3/c1-3-4-5-6-7-8-9-17-28-24(27)20-13-15-22(16-14-20)25-23(26)21-12-10-11-19(2)18-21/h10-16,18H,3-9,17H2,1-2H3,(H,25,26) |
InChI Key |
UVJIPHNHFVEPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.